molecular formula C8H14ClNO2 B1378205 exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride CAS No. 68322-48-5

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Cat. No. B1378205
CAS RN: 68322-48-5
M. Wt: 191.65 g/mol
InChI Key: MFAUMPVIUINZHM-FXFNDYDPSA-N
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Description

“exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1523530-50-8 . It has a molecular weight of 191.66 and its IUPAC name is (1R,3s,5S)-8-azabicyclo [3.2.1]octane-3-carboxylic acid hydrochloride . It appears as a white to yellow solid .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7+; .


Chemical Reactions Analysis

The compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The stereochemical control in its synthesis is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 191.66 and its IUPAC name is (1R,3s,5S)-8-azabicyclo [3.2.1]octane-3-carboxylic acid hydrochloride . The InChI code for the compound is 1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7+; .

Scientific Research Applications

Synthesis and Structural Studies

  • Asymmetric Synthesis of Constrained Amino Acids : The compound has been utilized in the synthesis of new diastereomeric amino acids, which are significant due to their stereochemical constraints and alpha,alpha-disubstitution properties. This approach offers fast access to optically pure amino acids, which are valuable in various chemical and pharmaceutical applications (Caputo et al., 2006).

  • Structural and Conformational Studies : Various studies have been conducted to understand the structural and conformational aspects of derivatives of this compound. These studies are crucial for comprehending how the structure impacts the chemical and biological properties of these compounds (Arias-Pérez et al., 2001); (Diez et al., 1991).

  • Synthesis of Proline Analogues : The compound serves as a building block in the synthesis of proline analogues. These analogues, with their unique bicyclic structure, are potential candidates for various biochemical applications (Casabona et al., 2007).

Development of Novel Compounds and Receptor Activity

  • Preparation of Novel Azabicyclic Amines : Research has focused on designing new azabicyclic amines as isosteres of existing compounds, demonstrating significant α7 nicotinic acetylcholine receptor activity. This is a significant step in drug discovery, especially for cognitive deficits in conditions like schizophrenia (Walker et al., 2008).

  • Synthesis of Rigid Analogues of Amino Acids : A conformationally rigid analogue of 2-amino adipic acid, containing the 8-azabicyclo[3.2.1]octane skeleton, has been synthesized, indicating potential applications in designing novel compounds with specific structural and functional attributes (Kubyshkin et al., 2009).

Safety And Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with eyes, rinse cautiously with water for several minutes . If skin irritation or eye irritation persists, get medical advice/attention . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on developing more efficient and stereoselective methods for the synthesis of this compound and its derivatives .

properties

IUPAC Name

(1R,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAUMPVIUINZHM-FXFNDYDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
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exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
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exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
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exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Reactant of Route 5
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Reactant of Route 6
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

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